N-(3,4-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6/c1-17-11-13-30(14-12-17)25-28-23(27-20-10-9-18(2)19(3)15-20)22-16-26-31(24(22)29-25)21-7-5-4-6-8-21/h4-10,15-17H,11-14H2,1-3H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMJNIZPEVILRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H28N4, with a molecular weight of approximately 396.5 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with various functional groups that contribute to its biological activity.
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often act as inhibitors of various kinases involved in cell signaling pathways. These pathways are crucial for cell proliferation and survival, making them significant targets in cancer therapy.
Key Mechanisms:
- Inhibition of EGFR and VEGFR2 : Some derivatives have shown dual inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM .
- Induction of Apoptosis : Studies have demonstrated that these compounds can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting DNA fragmentation .
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies:
Case Studies
Several case studies highlight the compound's potential:
- MCF-7 Breast Cancer Model : In this model, the compound effectively inhibited tumor growth and induced apoptosis through its action on EGFR signaling pathways .
- Multicellular Spheroids Screening : A study identified novel anticancer properties through screening a library of compounds on multicellular spheroids, revealing promising results for this pyrazolo derivative .
- Kinase Inhibition Profiles : Various derivatives have been tested for their inhibitory effects on cyclin-dependent kinases (CDKs), showing distinct profiles that suggest potential for targeted cancer therapies .
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
Methodological Answer:
- Stepwise Synthesis : The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclization of substituted pyrazole precursors with nitriles or amidines under reflux conditions. Substituents like the 4-methylpiperidinyl group are introduced via nucleophilic substitution (e.g., using 4-methylpiperidine) .
- Reaction Optimization : Control temperature (60–100°C) and pH (neutral to slightly basic) to minimize side reactions. Use polar aprotic solvents (e.g., DMF, acetonitrile) for better solubility .
- Purification : Employ HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) to isolate the compound (>95% purity) .
Q. Which spectroscopic techniques are most effective for confirming structural integrity?
Methodological Answer:
- 1H/13C NMR : Assign peaks to confirm substituent positions. For example:
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (calc. ~450 g/mol) with <2 ppm error .
- X-ray Crystallography : Resolve 3D conformation, particularly for stereochemical confirmation of the piperidinyl moiety (if applicable) .
Q. How can researchers screen this compound for initial biological activity?
Methodological Answer:
- In Vitro Assays :
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to ATP-binding pockets of target kinases .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
-
Meta-Analysis : Compare IC50 values across studies (e.g., conflicting kinase inhibition data). Adjust for assay variability (e.g., ATP concentration differences) .
-
Structural Analog Testing : Synthesize derivatives (e.g., replace 4-methylpiperidinyl with morpholine) to isolate substituent effects. Example:
Derivative IC50 (nM) Selectivity (Kinase A vs. B) Parent Compound 50 10:1 Morpholine Analog 120 3:1 -
Mechanistic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) and validate target engagement .
Q. How can the metabolic stability of this compound be evaluated for in vivo studies?
Methodological Answer:
-
Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS. Calculate t1/2:
Species t1/2 (min) CLint (µL/min/mg) Human 45 25 Rat 22 55 -
CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using luminescent substrates. IC50 >10 µM indicates low risk of drug-drug interactions .
-
Pharmacokinetic Profiling : Administer IV/PO in rodents. Calculate AUC, Cmax, and bioavailability (>30% suggests suitability for further development) .
Q. Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields?
Methodological Answer:
- Reproducibility Checks : Replicate procedures from conflicting studies. Example:
- Study A: 70% yield (reflux, 24h).
- Study B: 50% yield (room temp, 48h).
- Root Cause : Temperature sensitivity of piperidinyl substitution step.
- In Situ Monitoring : Use FTIR to track reaction progress (disappearance of nitrile peak at ~2200 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
